molecular formula C12H6N10S B11472224 8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine

Cat. No.: B11472224
M. Wt: 322.31 g/mol
InChI Key: VZMSIBJYWDIYAE-UHFFFAOYSA-N
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Description

8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine is a complex heterocyclic compound that integrates multiple nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of pyrazine derivatives with triazole and thiadiazole intermediates under controlled conditions. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol, with refluxing temperatures to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms within the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to partially or fully reduced forms of the compound.

Scientific Research Applications

8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. This can involve pathways related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the pyrazine and tetrazolo groups.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.

    Tetrazolo[1,5-a]pyridine: Contains the tetrazolo and pyridine rings but lacks the triazolo and thiadiazole components.

Uniqueness

8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine is unique due to its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H6N10S

Molecular Weight

322.31 g/mol

IUPAC Name

3-pyrazin-2-yl-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6N10S/c1-2-7(9-16-19-20-21(9)5-1)11-18-22-10(15-17-12(22)23-11)8-6-13-3-4-14-8/h1-6H

InChI Key

VZMSIBJYWDIYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)C3=NN4C(=NN=C4S3)C5=NC=CN=C5

Origin of Product

United States

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